Oxyimperatorin

Übersicht

Beschreibung

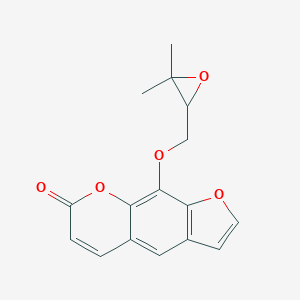

Oxyimperatorin is a natural product from Angelica dahurica . It is a member of furanocoumarin . The chemical name for this compound is 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one .

Molecular Structure Analysis

The molecular formula of this compound is C16H14O5 . Its molecular weight is 286.28 . The structure is consistent with the structure determined by H-NMR .Physical And Chemical Properties Analysis

This compound appears as a white-beige powder . It is soluble in DMSO at 90 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .Wissenschaftliche Forschungsanwendungen

Neuroprotektive Aktivität

Oxyimperatorin hat sich als neuroprotektiv erwiesen. Es wurde in der Forschung eingesetzt, um seine Auswirkungen auf LPS-induzierte Neuroinflammation in vitro und in vivo Modellen zu untersuchen .

Anti-inflammatorische Eigenschaften

This compound hat signifikante anti-inflammatorische Eigenschaften gezeigt. Es wurde festgestellt, dass es LPS-induzierte Neuroinflammation in vitro und in vivo abschwächt .

Unterdrückung der Mikroglia-Aktivierung

Mikroglia-vermittelte Neuroinflammation ist ein zentrales pathologisches Merkmal vieler neurologischer Erkrankungen. This compound wurde gefunden, um die Mikroglia-Aktivierung zu unterdrücken, was als eine potenzielle therapeutische Strategie zur Reduzierung von neuronalen Schäden angesehen wird .

Hemmung der NF-κB p65-Signalisierung

Es wurde gefunden, dass die Verbindung die LPS-induzierte NF-κB p65-Phosphorylierung und -Translokation in den Zellkern hemmt . Dies deutet darauf hin, dass this compound ein potenzielles Therapeutikum für Erkrankungen sein könnte, bei denen die NF-κB p65-Signalisierung eine Rolle spielt.

Reduktion von proinflammatorischen Zytokinen

This compound wurde gefunden, um die Produktion von freien Radikalen, induzierbarer Stickstoffmonoxid-Synthase, Cyclooxygenase-2 und proinflammatorischen Zytokinen in BV-2-Mikroglia signifikant zu verringern, ohne Zytotoxizität zu verursachen .

Übergang von M1 proinflammatorischer Mikroglia

This compound wurde gefunden, um den M1-proinflammatorischen Übergang in LPS-stimulierten BV-2-Mikroglia zu reduzieren . Dies deutet darauf hin, dass es potenzielle Anwendungen bei der Behandlung von neuroinflammatorischen Erkrankungen haben könnte.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of Oxyimperatorin is the NF-κB p65 signaling pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Mode of Action

This compound interacts with its target by suppressing the NF-κB p65 signaling pathway . Specifically, it inhibits the phosphorylation and nuclear translocation of NF-κB p65 .

Biochemical Pathways

The suppression of the NF-κB p65 signaling pathway by this compound affects several downstream biochemical pathways. It significantly attenuates the production of free radicals, inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines . Additionally, it reduces the M1 pro-inflammatory transition in LPS-stimulated BV-2 microglia .

Pharmacokinetics

It is known that this compound is soluble in dmso .

Result of Action

The result of this compound’s action is the suppression of neuroinflammation both in vitro and in vivo . By inhibiting the NF-κB p65 signaling pathway, it suppresses microglia activation and attenuates the production of pro-inflammatory mediators and cytokines . This leads to a reduction in neuronal damage, which is a key pathological feature in many neurological diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce microglial activation, which this compound can suppress . .

Eigenschaften

IUPAC Name |

9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJZWFCPUDPLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957146 | |

| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35740-18-2 | |

| Record name | Oxyimperatorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035740182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

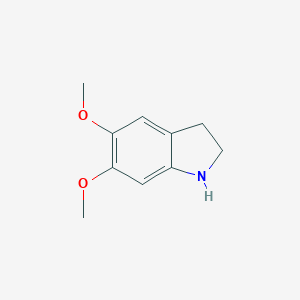

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for oxyimperatorin's anti-inflammatory effects?

A1: Research indicates that this compound attenuates LPS-induced microglial activation, a key process in inflammatory responses, by suppressing the NF-κB p65 signaling pathway []. This suggests that this compound's anti-inflammatory effects are mediated, at least in part, through modulation of this specific signaling pathway.

Q2: Can you elaborate on the extraction of this compound from its natural source?

A2: this compound is primarily extracted from Angelica dahurica, a plant known for its medicinal properties. Studies have explored the use of supercritical CO₂ extraction as an efficient method for obtaining this compound from this plant [, ]. Factors like extraction pressure, temperature, time, and separation pressure significantly influence the yield of this compound and other coumarins [, ].

Q3: What analytical techniques are commonly employed for the identification and quantification of this compound?

A3: High-performance liquid chromatography (HPLC) serves as a primary method for determining the content of this compound in plant extracts []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been utilized to analyze and quantify this compound alongside other coumarin constituents [, ]. These techniques facilitate the identification and measurement of this compound in complex mixtures.

Q4: Have there been any attempts to model and predict the extraction yield of this compound?

A4: Yes, researchers have explored using artificial neural networks, specifically back-propagation neural networks (BP-NN), to predict the extraction of coumarins, including this compound, from Angelica dahurica using supercritical CO₂ []. These models incorporate parameters like extraction pressure, temperature, time, separation pressure, and particle size to forecast extraction outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)

![(2S)-6-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide](/img/structure/B190265.png)

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)